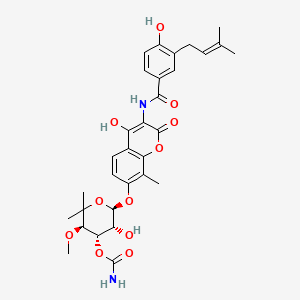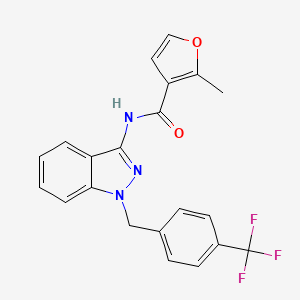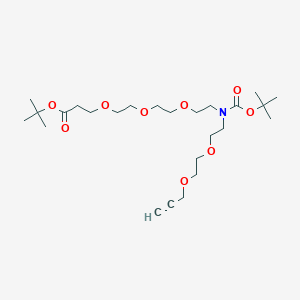
Octahydroaminoacridine succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroaminoacridine succinate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₄. It is known for its role as an acetylcholinesterase inhibitor, making it a potential treatment for Alzheimer’s disease . This compound is a derivative of acridine and is often studied for its neuroprotective properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octahydroaminoacridine succinate involves the hydrogenation of acridine derivatives under specific conditions. The process typically includes the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The final product is often crystallized from a suitable solvent to obtain the succinate salt form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound itself is a product of reduction (hydrogenation) of acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of octahydroaminoacridine.
Reduction: The primary product is this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octahydroaminoacridinsuccinat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Hydrierungsreaktionen und katalytischen Prozessen.
Industrie: Einsatz bei der Entwicklung von Arzneimitteln, die auf neurologische Erkrankungen abzielen.
5. Wirkmechanismus
Der primäre Wirkmechanismus von Octahydroaminoacridinsuccinat beinhaltet die Hemmung von Acetylcholinesterase (AChE). Durch die Hemmung dieses Enzyms erhöht die Verbindung die Acetylcholinkonzentration im synaptischen Spalt und verstärkt so die cholinerge Transmission. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie der Alzheimer-Krankheit, bei denen cholinerge Defizite im Vordergrund stehen .
Ähnliche Verbindungen:
Tacrin: Ein weiterer Acetylcholinesterase-Hemmer, der bei der Behandlung der Alzheimer-Krankheit eingesetzt wird.
Donepezil: Ein weit verbreiteter AChE-Hemmer mit einem ähnlichen Wirkmechanismus.
Rivastigmin: Ein weiterer Cholinesterase-Hemmer, der bei der Behandlung der Alzheimer-Krankheit eingesetzt wird.
Einzigartigkeit: Octahydroaminoacridinsuccinat ist einzigartig aufgrund seiner spezifischen Struktur und der Succinatsalzform, die im Vergleich zu anderen AChE-Hemmern möglicherweise unterschiedliche pharmakokinetische Eigenschaften bietet. Sein Potenzial für weniger Nebenwirkungen und eine bessere Wirksamkeit in bestimmten Patientengruppen macht es zu einer interessanten Verbindung in der laufenden Forschung .
Wirkmechanismus
The primary mechanism of action of octahydroaminoacridine succinate involves the inhibition of acetylcholinesterase (AChE). By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Vergleich Mit ähnlichen Verbindungen
Tacrine: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Donepezil: A widely used AChE inhibitor with a similar mechanism of action.
Rivastigmine: Another cholinesterase inhibitor used in the management of Alzheimer’s disease.
Uniqueness: Octahydroaminoacridine succinate is unique due to its specific structure and the succinate salt form, which may offer different pharmacokinetic properties compared to other AChE inhibitors. Its potential for fewer side effects and better efficacy in certain patient populations makes it a compound of interest in ongoing research .
Eigenschaften
CAS-Nummer |
866245-79-6 |
|---|---|
Molekularformel |
C17H24N2O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
butanedioic acid;1,2,3,4,5,6,7,8-octahydroacridin-9-amine |
InChI |
InChI=1S/C13H18N2.C4H6O4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;5-3(6)1-2-4(7)8/h1-8H2,(H2,14,15);1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
SXNZJEKZKUJFLV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CCC2=C(C1)C(=C3CCCCC3=N2)N.C(CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Octahydroaminoacridine succinate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










